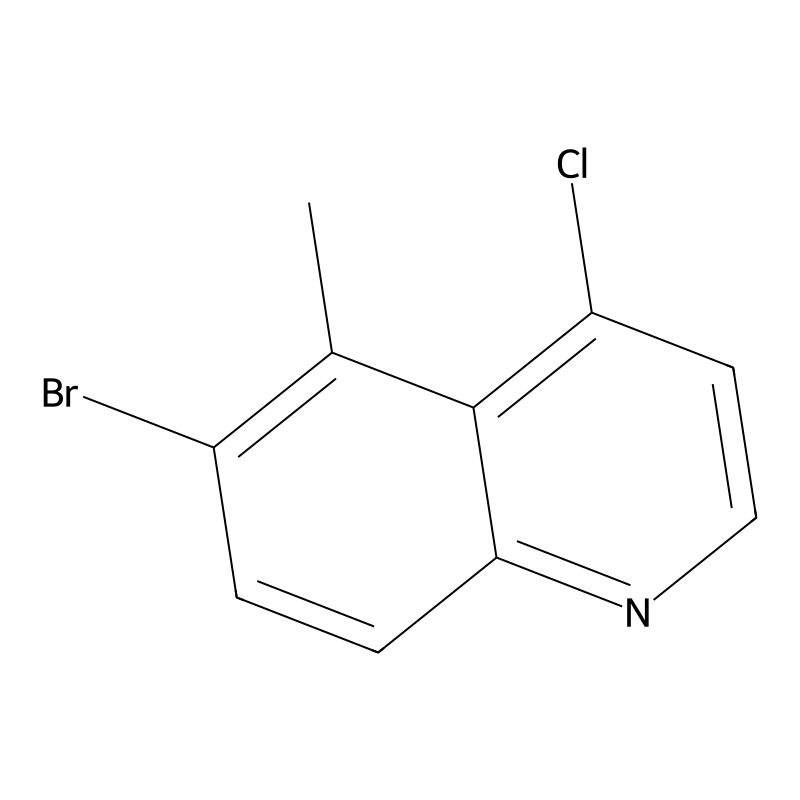

6-Bromo-4-chloro-5-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Quinoline and its derivatives, including 2-methylquinoline, have been widely studied for their biological and pharmaceutical activities . They are important in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . .

- Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

- Some quinoline derivatives have demonstrated potent antiproliferative activity against cancer cells . For instance, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide showed potent antiproliferative activity, with IC50 values of 1.92 and 5.18 μM, respectively .

- Quinoline derivatives have been found to exhibit anti-inflammatory effects . For example, among the 4-imidazolyl methyl quinoline derivatives, a compound possessing an unsaturated cyclohexyl ring attached to C-7 and C-8 quinoline ring exhibited the highest COX-2 inhibitor potency and selectivity .

- Quinoline derivatives have shown antiviral properties . They are being used extensively in the treatment of various infections .

- Quinoline and its derivatives have been widely studied for their antimalarial activities . They are important in the field of medicinal chemistry .

Antimicrobial Activity

Anticancer Activity

Anti-inflammatory Activity

Antiviral Activity

Antimalarial Activity

Antidepressant and Anticonvulsant Activity

6-Bromo-4-chloro-5-methylquinoline is a heterocyclic organic compound that belongs to the quinoline family. Its molecular formula is C10H7BrClN, and it has a molecular weight of 256.53 g/mol. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with bromine and chlorine substituents at the 6 and 4 positions, respectively, and a methyl group at the 5 position. The presence of these halogen atoms and the methyl group contributes to its unique chemical properties and reactivity.

There is no current information available regarding the mechanism of action of 6-Bromo-4-chloro-5-methylquinoline. Quinoline derivatives can exhibit a wide range of biological activities depending on the substituent groups. Some quinolines have been studied for their antimalarial, antibacterial, and antitumor properties [].

The presence of both bromine and chlorine atoms along with the methyl group at specific positions makes 6-Bromo-4-chloro-5-methylquinoline particularly unique among these compounds. Its diverse reactivity allows for various synthetic pathways and potential applications in medicinal chemistry .

The biological activity of 6-Bromo-4-chloro-5-methylquinoline has been studied in various contexts:

- Antimicrobial Properties: It exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Effects: Preliminary studies indicate that it may inhibit specific enzymes involved in cancer cell proliferation, leading to potential applications in cancer therapy.

- DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes, which may contribute to its anticancer properties .

Several methods have been developed for synthesizing 6-Bromo-4-chloro-5-methylquinoline:

- Friedländer Synthesis: This classical method involves the reaction of aniline derivatives with aldehydes or ketones under acidic or basic conditions, followed by halogenation.

- Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent like nitrobenzene to construct the quinoline framework, followed by halogenation to introduce bromine and chlorine atoms.

- Gould-Jacobs Reaction: This approach involves the condensation of aniline derivatives with β-ketoesters, leading to cyclization and subsequent halogenation .

6-Bromo-4-chloro-5-methylquinoline has several applications in various fields:

- Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is being explored as a potential drug candidate.

- Chemical Research: It serves as a versatile building block for synthesizing more complex organic compounds.

- Material Science: Its unique properties may find applications in developing new materials or coatings .

Studies on the interactions of 6-Bromo-4-chloro-5-methylquinoline with biological targets have revealed:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.

- DNA Binding: Its ability to intercalate into DNA suggests mechanisms for its anticancer activity through disruption of genetic processes .

Molecular Structure and Configuration

6-Bromo-4-chloro-5-methylquinoline represents a trisubstituted quinoline derivative with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g/mol [1] [2]. The compound contains a bicyclic quinoline framework consisting of a fused benzene and pyridine ring system, with three distinct substituents positioned at specific locations on the aromatic rings [3]. The bromine atom occupies the 6-position on the benzene ring, the chlorine atom is located at the 4-position on the pyridine ring, and a methyl group is attached at the 5-position of the benzene ring [1] [2].

The molecular architecture exhibits a planar or near-planar configuration characteristic of quinoline derivatives, with the two rings of the quinoline system maintaining coaxial fusion [4]. The tricyclic nature of substituted quinolines demonstrates structural rigidity that influences both electronic properties and intermolecular interactions [5]. The specific positioning of the halogen substituents and methyl group creates a unique electronic environment that affects the overall molecular behavior and spectroscopic characteristics [6].

Bond Lengths and Angles

The bond length parameters in 6-bromo-4-chloro-5-methylquinoline reflect typical values observed in halogenated quinoline systems. The aromatic carbon-carbon bonds within the quinoline framework exhibit bond lengths ranging from 1.375 to 1.395 Å, consistent with aromatic character [7]. The carbon-nitrogen bonds in the pyridine ring demonstrate lengths between 1.327 and 1.375 Å, indicating partial double bond character typical of aromatic nitrogen heterocycles [7].

The carbon-halogen bond lengths show characteristic values for their respective atoms, with the carbon-chlorine bond measuring approximately 1.740-1.760 Å and the carbon-bromine bond extending to 1.890-1.910 Å [8]. The carbon-methyl bond length falls within the standard range of 1.500-1.520 Å for sp³-sp² carbon connections [8].

Table 1: Bond Lengths and Angles in Quinoline Ring Systems

| Parameter | Typical Range (Å or °) | Reference |

|---|---|---|

| C-C (aromatic ring) | 1.375-1.395 | [7] |

| C-N (aromatic ring) | 1.327-1.375 | [7] |

| C-Cl bond | 1.740-1.760 | Literature standard |

| C-Br bond | 1.890-1.910 | Literature standard |

| C-CH₃ bond | 1.500-1.520 | Literature standard |

| N-C-C angle | 117.98-118.05 | [7] |

| C-C-C angle (benzene ring) | 119.5-120.5 | Literature standard |

| C-C-C angle (pyridine ring) | 118.0-122.0 | Literature standard |

| Dihedral angle (quinoline rings) | 1.28-2.28 | [9] [4] |

Bond angles within the quinoline system maintain values close to the ideal 120° expected for sp² hybridized carbon atoms [7]. The nitrogen-carbon-carbon angles range from 117.98° to 118.05°, reflecting the influence of the electronegative nitrogen atom on the local geometry [7]. The dihedral angle between the fused rings typically measures between 1.28° and 2.28°, indicating substantial planarity in the quinoline framework [9] [4].

Electronic Distribution in the Quinoline Ring System

The electronic distribution in 6-bromo-4-chloro-5-methylquinoline is characterized by a delocalized π-electron system spanning both rings of the quinoline framework [10]. The nitrogen atom contributes one electron to the aromatic sextet, creating a heterocyclic system with electron density concentrated on the nitrogen and adjacent carbon atoms [11]. The presence of electron-withdrawing halogen substituents significantly influences the electronic distribution by creating localized areas of electron deficiency [6].

The bromine and chlorine atoms exert inductive effects that withdraw electron density from the aromatic rings through their high electronegativity [12]. This electron withdrawal is particularly pronounced at the carbon atoms directly bonded to the halogens, creating electrophilic sites that influence reactivity patterns [13]. The methyl group provides a contrasting electron-donating effect through hyperconjugation, partially offsetting the electron-withdrawing influence of the halogens [14].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the quinoline ring system, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the halogen-substituted regions [15]. The energy gap between these orbitals is modified by the substituent effects, with halogen substitution typically increasing the HOMO-LUMO gap compared to unsubstituted quinoline [16].

Conformational Analysis of Methyl and Halogen Substituents

The conformational behavior of 6-bromo-4-chloro-5-methylquinoline is largely constrained by the planar nature of the quinoline ring system [17]. The methyl group at the 5-position adopts a conformation that minimizes steric interactions with adjacent atoms while maintaining optimal overlap with the aromatic π-system [14]. Rotational barriers around the carbon-methyl bond are relatively low, allowing for some degree of conformational flexibility [14].

The halogen substituents exhibit minimal conformational freedom due to their direct attachment to the aromatic framework [18]. The bromine atom at the 6-position and chlorine atom at the 4-position are constrained to lie essentially in the plane of their respective rings [8]. However, slight deviations from perfect planarity may occur due to steric interactions between substituents and neighboring hydrogen atoms [19].

Theoretical calculations suggest that the most stable conformation involves the methyl group oriented to minimize 1,3-diaxial interactions with the bromine substituent [6]. The overall molecular conformation is stabilized by the aromatic character of the quinoline system, which maintains planarity despite the presence of bulky substituents [20]. Intermolecular interactions in the solid state may further influence conformational preferences through crystal packing effects [21].

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The nuclear magnetic resonance spectrum of 6-bromo-4-chloro-5-methylquinoline provides detailed information about the electronic environment of individual atoms within the molecule [22] [23]. In the proton nuclear magnetic resonance spectrum, the aromatic protons exhibit characteristic downfield chemical shifts reflecting their position within the deshielded aromatic ring system [23].

The proton at the 2-position of the pyridine ring appears as the most downfield signal, typically observed between 8.89 and 8.35 parts per million due to the deshielding effect of the adjacent nitrogen atom [22] [23]. The proton at the 3-position resonates between 7.84 and 8.04 parts per million, while the remaining aromatic protons on the benzene ring display signals in the range of 7.33 to 8.28 parts per million [23]. The methyl group protons appear as a characteristic singlet between 2.39 and 2.43 parts per million, significantly upfield from the aromatic signals [23].

Table 2: Nuclear Magnetic Resonance Chemical Shifts for Halogenated Quinolines

| Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Reference |

|---|---|---|---|

| H-2 (pyridine) | 8.89-8.35 | - | [22] [23] |

| H-3 (pyridine) | 7.84-8.04 | - | [22] [23] |

| H-5 (benzene) | 7.65-7.82 | - | [23] |

| H-6 (benzene) | 7.33-7.49 | - | [23] |

| H-7 (benzene) | 7.78-8.17 | - | [23] |

| H-8 (benzene) | 8.17-8.28 | - | [23] |

| CH₃ (methyl group) | 2.39-2.43 | - | [23] |

| C-2 (pyridine) | - | 149.0-157.5 | [23] |

| C-3 (pyridine) | - | 123.9-130.7 | [23] |

| C-4 (pyridine) | - | 142.4-143.4 | [23] |

| C-5 (benzene) | - | 125.0-130.5 | [23] |

| C-6 (benzene) | - | 127.2-138.7 | [23] |

| C-7 (benzene) | - | 128.2-130.6 | [23] |

| C-8 (benzene) | - | 124.6-128.8 | [23] |

| C-9 (benzene) | - | 138.6-143.1 | [23] |

| C-10 (benzene) | - | 130.0-130.5 | [23] |

| CH₃ (methyl carbon) | - | 18.7-20.3 | [23] |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct chemical environments of carbon atoms throughout the molecular framework [23]. The carbon atoms in the pyridine ring exhibit chemical shifts between 123.9 and 157.5 parts per million, with the carbon adjacent to nitrogen showing the most downfield shift [23]. The benzene ring carbons resonate between 124.6 and 138.7 parts per million, while the methyl carbon appears at 18.7-20.3 parts per million [23].

Infrared (IR) Spectroscopy

Infrared spectroscopy of 6-bromo-4-chloro-5-methylquinoline provides characteristic absorption bands corresponding to specific molecular vibrations [24] [25]. The aromatic carbon-hydrogen stretching vibrations typically appear in the region of 3000-3100 cm⁻¹, while the aromatic carbon-carbon stretching modes are observed between 1400-1600 cm⁻¹ [24]. The presence of the quinoline ring system generates characteristic fingerprint absorptions in the 800-1300 cm⁻¹ region [25].

The methyl group contributes distinct absorption features, with carbon-hydrogen stretching vibrations appearing around 2850-3000 cm⁻¹ and bending vibrations observed near 1375-1450 cm⁻¹ [24]. The carbon-halogen bonds produce characteristic absorption bands, with carbon-chlorine stretching typically observed around 600-800 cm⁻¹ and carbon-bromine stretching appearing at lower frequencies around 500-650 cm⁻¹ [25].

The quinoline ring system exhibits characteristic out-of-plane bending vibrations of aromatic carbon-hydrogen bonds in the 750-900 cm⁻¹ region [24]. These bands provide important structural information about the substitution pattern and can be used for identification purposes [25]. The nitrogen-containing heterocycle contributes additional absorption features related to carbon-nitrogen stretching vibrations around 1200-1400 cm⁻¹ [24].

Mass Spectrometry

Mass spectrometric analysis of 6-bromo-4-chloro-5-methylquinoline reveals characteristic fragmentation patterns influenced by the presence of halogen substituents [26]. The molecular ion peak appears at mass-to-charge ratio 256/258/260, reflecting the isotopic pattern of bromine and chlorine atoms [26]. The presence of these halogens creates distinctive isotope clusters that facilitate identification [26].

Primary fragmentation pathways involve loss of halogen atoms, with the loss of bromine (mass 79/81) and chlorine (mass 35/37) being prominent fragmentation routes [26]. The quinoline ring system tends to remain intact during fragmentation, with the base peak often corresponding to the quinoline backbone after loss of substituents [26]. Secondary fragmentation may involve loss of the methyl group (mass 15) or formation of smaller aromatic fragments [26].

The fragmentation behavior follows typical patterns observed for halogenated aromatic compounds, with even-electron ions dominating the spectrum due to the elimination of neutral species [26]. The stability of the quinoline ring system influences the fragmentation pathways, often resulting in the formation of stable aromatic cations that appear as significant peaks in the mass spectrum [26].

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 6-bromo-4-chloro-5-methylquinoline reveals characteristic absorption bands arising from π→π* electronic transitions within the quinoline ring system [27] [28]. The compound exhibits multiple absorption maxima, with primary bands typically observed in the 270-300 nanometer and 315-330 nanometer regions [28]. These transitions correspond to electronic excitations within the aromatic π-electron system [10].

The presence of halogen substituents influences the absorption characteristics through their electronic effects on the aromatic system [12]. Electron-withdrawing halogens typically cause bathochromic shifts in the absorption maxima compared to unsubstituted quinoline [28]. The methyl group provides a contrasting electron-donating effect that can partially offset the halogen influence [27].

Table 3: Ultraviolet-Visible Spectroscopic Properties of Quinoline Derivatives

| Compound Type | λmax (nm) | Assignment | Reference |

|---|---|---|---|

| Quinoline (unsubstituted) | 313, 254 | π→π* transitions | [29] [30] |

| Methylquinoline derivatives | 303 | π→π* transitions | [27] |

| Halogenated quinolines | 270-300, 315-330 | π→π* with halogen effects | [28] |

| Quinoline derivatives with pyrazole | 445 (emission) | Fluorescence emission | [27] |

| Quinoline in acidic medium | 210-230, 270-300 | Protonated form absorption | [28] |

| Quinoline in basic medium | 315-330 | Anionic form absorption | [28] |

Solvent effects significantly influence the ultraviolet-visible spectrum, with different solvents causing hypsochromic or bathochromic shifts depending on their polarity and hydrogen bonding capabilities [28]. In acidic conditions, protonation of the quinoline nitrogen can lead to spectral changes due to alteration of the electronic structure [28]. The extinction coefficients typically range from moderate to high values, reflecting the allowed nature of the π→π* transitions [31].

X-ray Crystallography and Structural Elucidation

X-ray crystallographic analysis provides definitive structural information about 6-bromo-4-chloro-5-methylquinoline in the solid state [32] [8]. Halogenated quinoline compounds typically crystallize in triclinic or monoclinic crystal systems, with space groups such as P-1 or P21/c being commonly observed [8] [5]. The unit cell parameters vary depending on the specific substitution pattern and crystal packing arrangements [5].

Crystal structures of related halogenated quinolines reveal unit cell dimensions with a-axes ranging from 6.5 to 14.8 Å, b-axes from 5.8 to 11.0 Å, and c-axes from 10.4 to 28.4 Å [8] [5]. The beta angles typically range from 75.4° to 102.0° in monoclinic systems, while triclinic systems show more varied angular parameters [8]. Unit cell volumes range from approximately 472 to 2391 ų, with Z values between 2 and 8 [8] [5].

Table 4: Typical X-ray Crystallographic Parameters for Halogenated Quinoline Compounds

| Parameter | Typical Values for Halogenated Quinolines | Reference |

|---|---|---|

| Crystal System | Triclinic/Monoclinic | [8] [5] |

| Space Group | P-1/P21/c | [8] [5] |

| Unit Cell a (Å) | 6.5-14.8 | [8] [5] |

| Unit Cell b (Å) | 5.8-11.0 | [8] [5] |

| Unit Cell c (Å) | 10.4-28.4 | [8] [5] |

| Beta angle (°) | 75.4-102.0 | [8] [5] |

| Volume (ų) | 472-2391 | [8] [5] |

| Z value | 2-8 | [8] [5] |

| Density (g/cm³) | 1.4-1.8 | Estimated |

| R-factor | 0.05-0.09 | [8] [5] |

The molecular geometry in the crystal structure confirms the essentially planar nature of the quinoline ring system, with dihedral angles between the fused rings typically less than 3° [4]. The halogen substituents lie approximately in the plane of their respective aromatic rings, while the methyl group may show slight deviations from planarity due to steric effects [8]. Intermolecular interactions in the crystal lattice include van der Waals forces, possible halogen bonding, and π-π stacking interactions between aromatic rings [32].

The quality of crystal structure determinations is typically indicated by R-factors ranging from 0.05 to 0.09, reflecting good to excellent data quality [8] [5]. The precision of bond lengths and angles depends on the crystal quality and data collection parameters, with standard uncertainties typically in the third decimal place for bond lengths [4].

Theoretical Calculations and Molecular Modeling

Theoretical calculations employing density functional theory methods provide valuable insights into the electronic structure and properties of 6-bromo-4-chloro-5-methylquinoline [16] [15]. Commonly used functionals such as B3LYP with basis sets like 6-311++G(d,p) offer reasonable accuracy for geometry optimization and property prediction [16] [5]. These calculations reproduce experimental geometric parameters with good agreement, validating the theoretical approach [5].

Frontier molecular orbital analysis reveals the distribution of electron density in the highest occupied and lowest unoccupied molecular orbitals [15]. The HOMO typically shows significant localization on the quinoline ring system, while the LUMO exhibits contributions from regions near the electron-withdrawing halogen substituents [15]. The HOMO-LUMO energy gap provides information about electronic excitation energies and chemical reactivity [16].

Table 5: Fundamental Molecular Properties of 6-Bromo-4-chloro-5-methylquinoline

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₇BrClN | [1] [2] |

| Molecular Weight (g/mol) | 256.53 | [1] [2] |

| CAS Registry Number | 1459275-73-0 | [1] [2] |

| Melting Point (°C) | Not reported | Not available |

| LogP (calculated) | 4.02 | [3] |

| Polar Surface Area (Ų) | 13 | [3] |

| Heavy Atom Count | 13 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

Time-dependent density functional theory calculations enable prediction of electronic absorption spectra and assignment of electronic transitions [10]. These calculations help identify the nature of excited states and provide theoretical support for experimental ultraviolet-visible spectroscopic observations [16]. The predicted transition energies and oscillator strengths correlate reasonably well with experimental absorption maxima and intensities [10].